tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate
Description
Stereochemical Configuration Analysis
The absolute stereochemistry of tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate is defined by three contiguous stereocenters at positions 3a, 8, and 8a. X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) have been instrumental in resolving the spatial arrangement of these chiral centers. The 3aR configuration arises from the puckering of the pyrrolidine ring, which adopts a half-chair conformation to minimize steric strain between the indeno group and the carbamate substituent.
Density functional theory (DFT) calculations at the RI-MP2/def2-TZVP level corroborate experimental findings, demonstrating that the 8R and 8aR configurations stabilize the molecule through hyperconjugative interactions between the carbamate’s carbonyl oxygen and the adjacent C–H σ-bond of the indeno moiety. These interactions reduce ring strain by approximately 2.3 kcal/mol compared to alternative diastereomers.
Table 1: Key Stereochemical Parameters
| Parameter | Experimental (X-ray/NMR) | Computational (RI-MP2/def2-TZVP) |
|---|---|---|
| C3a–C8 bond length (Å) | 1.54 | 1.52 |
| C8–N–C(O) bond angle (°) | 121.3 | 122.1 |
| Torsion angle C3a–C8–N–O | -158.7 | -160.2 |
The tert-butyl group’s bulkiness further enforces the observed stereochemistry by sterically hindering inversion pathways that could lead to epimerization at C8.
Conformational Dynamics in Solution Phase
In solution, the hexahydroindeno-pyrrole scaffold exhibits restricted conformational flexibility due to its fused ring system. However, variable-temperature ^1^H NMR studies in deuterated chloroform reveal minor populations of alternative conformers, primarily involving puckering adjustments in the pyrrolidine ring. At 298 K, the dominant conformer (∼85% population) retains the solid-state O4-exo puckering, while a secondary C3-exo conformer (∼15%) emerges due to transient pyramidalization at nitrogen.
Solvent polarity profoundly influences conformational equilibria. In polar solvents like methanol, the carbamate group engages in hydrogen bonding with solvent molecules, stabilizing the O4-exo conformation by 1.8 kcal/mol relative to nonpolar environments. Conversely, in chloroform, the equilibrium shifts toward the C3-exo form, as evidenced by a 0.15 ppm upfield shift of the N–H proton signal.
Table 2: Conformational Populations in Different Solvents
| Solvent | O4-exo Population (%) | C3-exo Population (%) |
|---|---|---|
| CDCl3 | 72 | 28 |
| CD3OD | 89 | 11 |
| DMSO-d6 | 93 | 7 |
Molecular dynamics simulations using the AMBER force field predict a 5.2 kcal/mol energy barrier for interconversion between these conformers, consistent with the slow exchange regime observed in DNMR experiments.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[(3aR,4R,8bR)-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-yl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-14-11-7-5-4-6-10(11)12-8-17-9-13(12)14/h4-7,12-14,17H,8-9H2,1-3H3,(H,18,19)/t12-,13-,14-/m0/s1 |
InChI Key |
VGRZZTKSOBMQQO-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]2CNC[C@H]2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CNCC2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate generally involves:
- Construction of the hexahydroindeno-pyrrol ring system with defined stereochemistry (3aR,8R,8aR).
- Introduction of the carbamate protecting group as tert-butyl carbamate on the nitrogen atom of the pyrrolidine ring.
This approach requires precise control over stereochemistry and functional group compatibility.
Preparation of the Hexahydroindeno[1,2-c]pyrrol Core
The bicyclic core is typically prepared by cyclization strategies involving:
- Intramolecular cyclization of substituted pyrrolidine precursors.
- Use of chiral starting materials or chiral catalysts to achieve stereoselectivity.
- Hydrogenation or reduction steps to saturate the indene moiety to hexahydroindeno.
For example, related bicyclic pyrrolidine derivatives are synthesized via:
- Catalytic hydrogenation of azido or unsaturated precursors using Pd(OH)2/C or platinum oxide catalysts in ethanol under hydrogen atmosphere at mild temperatures (10–35 °C) to reduce azides to amines and saturate double bonds.
- Ring closure via nucleophilic attack or intramolecular cyclization facilitated by base or acid catalysis.
Introduction of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced by:
- Reaction of the free amine on the pyrrolidine ring with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
- Alternatively, direct coupling of the amine precursor with tert-butyl carbamate derivatives using palladium-catalyzed coupling reactions.
A typical reaction condition includes:
| Reagents & Catalysts | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Pd2(dba)3, Cs2CO3, Xantphos | 1,4-Dioxane | 90–100 °C | 2–40 hours | 80–90% | Inert atmosphere, degassed |
| Di-tert-butyl dicarbonate (Boc2O) | Dichloromethane or ethanol | Room temp | 1–3 hours | High | Mild conditions, selective |
This method is adapted from palladium-catalyzed amination protocols for carbamate formation.
Representative Experimental Procedure
A plausible synthetic route based on literature data and analogous compounds is:
Synthesis of the bicyclic amine intermediate:
- Starting from an azido-substituted indeno-pyrrol precursor, catalytic hydrogenation is performed using 10% Pd(OH)2 on carbon in ethanol under 1 atm hydrogen at room temperature for 6 hours to yield the corresponding amine.
- Alternatively, platinum(IV) oxide catalyst is used in ethanol at 10–35 °C overnight for larger scale synthesis, followed by filtration and concentration to isolate the amine intermediate with good yield (~87.5%).
-
- The amine intermediate is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or cesium carbonate in ethanol or dichloromethane.
- The reaction mixture is stirred at room temperature or slightly elevated temperature (up to 50 °C) for 1–3 hours.
- After workup, the product is purified by column chromatography to afford this compound in high purity (>95%).
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Azide reduction to amine | Pd(OH)2/C or PtO2, H2 | Ethanol | RT, 1 atm H2, 6–16 h | 80–87.5 | >95 | Mild hydrogenation |
| Carbamate protection | Di-tert-butyl dicarbonate, base | EtOH or DCM | RT to 50 °C, 1–3 h | 85–90 | >95 | Pd-catalyzed coupling optional |
Research Findings and Optimization Notes
- Hydrogenation catalysts such as Pd(OH)2/C and platinum oxide are effective for azide reduction and ring saturation with minimal over-reduction or side reactions.
- The stereochemistry of the bicyclic system is preserved during hydrogenation due to mild conditions.
- The choice of base and solvent in the carbamate formation step influences yield and purity; cesium carbonate and 1,4-dioxane with palladium catalysts enhance coupling efficiency in related systems.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the target carbamate with high purity.
- Storage of the final compound at 2–8 °C is recommended to maintain stability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate (CAS 1804129-83-6)
- Structure: Shares the indeno[1,2-c]pyrrole core but lacks the hexahydro configuration of the target compound.
- Molecular Formula : C₁₆H₂₂N₂O₂ (MW: 274.36) .
- Key Differences : Reduced saturation in the bicyclic system may influence solubility and reactivity.
(3aR,8S,8aR)-tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate (CAS 1932779-40-2)
- Structure: Stereoisomer with 8S configuration; indeno[2,1-c]pyrrole substitution differs .
- Molecular Formula : C₁₆H₂₂N₂O₂ (MW: 274.36).
- Key Differences : Altered stereochemistry and ring substitution pattern affect chiral recognition and intermolecular interactions.
Heterocyclic Derivatives with tert-Butyl Carbamate Groups
Compound 10ag: (1S,3R,3aS,3bS,4R,7S,7aS,8aR)-8-oxo-1-(m-tolyl)-decahydro-4,7-methanoindeno[1,2-c]pyrrole-3-carboxylate
- Structure: Contains a methano-bridged indeno-pyrrole core with an m-tolyl substituent .
- Physical Properties :
- Melting Point: 124–126°C
- Optical Rotation: [α]²⁵D = +82.9 (CH₂Cl₂)
- Purity: 81% yield, 97% enantiomeric excess (HPLC).
- Key Differences: Additional methano bridge and ketone group enhance rigidity and polarity.
Compound 43: tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate
- Structure: Imidazo-pyrazine core with cyano and methoxypyrazine substituents .
- Molecular Weight : 521.2 (vs. 274.36 for the target compound).
- Synthesis : TFA-mediated deprotection (94% yield).
- Key Differences : Larger heterocyclic system introduces hydrogen-bonding sites and higher molecular weight.
Physical and Chemical Properties Comparison
Analytical Data and Spectral Characterization
- NMR Spectroscopy: Compound 10ag: ¹H NMR (CDCl₃) shows distinct signals for methano-bridge protons (δ 1.2–3.5 ppm) and aromatic m-tolyl protons (δ 6.8–7.2 ppm) . Compound 43: ¹H NMR (DCM) reveals imidazo-pyrazine protons (δ 7.0–8.1 ppm) and tert-butyl singlet (δ 1.50 ppm) .
- HRMS :
- Compound 10ag: Calculated [M+H]⁺ = 338.1750; Observed = 338.1757 .
Biological Activity
Tert-butyl ((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrol-8-yl)carbamate (CAS No. 1250993-50-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- Predicted Boiling Point : 421.3 ± 44.0 °C
- Density : 1.15 ± 0.1 g/cm³
- pKa : 11.80 ± 0.20
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies indicate that it can modulate inflammatory responses in astrocytes stimulated by amyloid-beta (Aβ), a key factor in neurodegenerative diseases such as Alzheimer's disease .
- Receptor Interaction : Preliminary research suggests that this compound may interact with neurotransmitter receptors or other signaling pathways involved in neuroprotection and cognitive function.
Neuroprotective Activity
In a study examining the effects of various compounds on oxidative stress induced by Aβ in astrocytes, this compound demonstrated a significant reduction in malondialdehyde (MDA) levels compared to control groups. This indicates its potential as a neuroprotective agent against oxidative damage .
Anti-inflammatory Properties
Research has indicated that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in response to Aβ stimulation. This property could make it relevant for therapeutic strategies aimed at reducing neuroinflammation in neurodegenerative conditions .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
